Lipophilicity (LogP) Comparison vs. Quinoline-6-carboxylic Acid
The introduction of a 4-methyl group increases the compound's lipophilicity, a critical parameter for membrane permeability and oral bioavailability. The target compound, 4-methylquinoline-6-carboxylic acid, exhibits a predicted LogP of 2.24, while the parent scaffold, quinoline-6-carboxylic acid, has a reported LogP of 0.75 [1]. This +1.49 LogP unit increase represents a more than 30-fold greater partition coefficient, directly impacting both biological assay performance and synthetic work-up procedures [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.24 (predicted) |
| Comparator Or Baseline | Quinoline-6-carboxylic acid (LogP = 0.75, reported) |
| Quantified Difference | ΔLogP = +1.49 |
| Conditions | Predicted and calculated values from chemical databases |
Why This Matters
A 1.5-unit LogP differential directly affects solubility in biological assay buffers and recovery during reversed-phase purification, making the two compounds non-interchangeable in screening decks.
- [1] ChemTradeHub. 4-Methyl-6-quinolinecarboxylic acid (CAS 7101-68-0). LogP: 2.24. View Source
